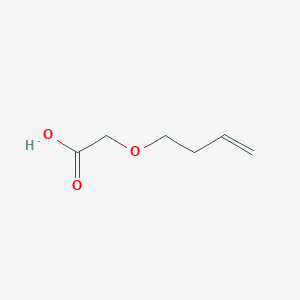![molecular formula C8H7ClN2O4 B2975639 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid CAS No. 66367-04-2](/img/structure/B2975639.png)
2-[(4-Chloro-2-nitrophenyl)amino]acetic acid
Übersicht
Beschreibung
“2-[(4-Chloro-2-nitrophenyl)amino]acetic acid” is an organic compound with the molecular formula C8H7ClN2O4 . It is a derivative of acetic acid where the methane group is linked to a 4-Chloro-2-nitrophenyl amino group .
Molecular Structure Analysis
The molecular structure of “2-[(4-Chloro-2-nitrophenyl)amino]acetic acid” consists of a benzene ring with a carbon bearing a nitro group . The exact structure can be determined using spectroanalytical data such as NMR and IR .Wissenschaftliche Forschungsanwendungen
Neurology Research
2-[(4-Chloro-2-nitrophenyl)amino]acetic acid is utilized in neurology research, particularly as a chemical standard in the study of neurotransmission and neurodegenerative diseases like Alzheimer’s, Parkinson’s, and Huntington’s. It’s also used in the exploration of nociception, which is the sensory nervous system’s response to certain harmful or potentially harmful stimuli .
Pain and Inflammation
This compound serves as a reference standard in the development of treatments for pain and inflammation. Its role in the modulation of dopamine receptors makes it a valuable compound in the study of conditions associated with chronic pain and inflammatory responses .
Organic Synthesis
In the field of organic synthesis, 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid is used as a precursor for many heterocycles. Its complete reduction yields anilines, which are crucial intermediates in the synthesis of various biologically active molecules, including lactams .
Herbicide Development
The compound has been used as an herbicide, exploiting its nitrophenyl functional group to interfere with plant growth. This application is particularly relevant in agricultural research where the development of new herbicides is crucial .
Protecting Group for Alcohols
In synthetic chemistry, 2-[(4-Chloro-2-nitrophenyl)amino]acetic acid can act as a protecting group for primary alcohols during complex reaction sequences. This allows for selective reactions to occur on other functional groups without affecting the protected alcohol .
Anticancer Research
There is ongoing research into the anticancer properties of derivatives of this compound. For instance, it has been used in the synthesis of molecules for screening against estrogen receptor-positive human breast adenocarcinoma, comparing its efficacy to standard drugs like 5-fluorouracil .
Analytical Standards
The compound is also important as an analytical standard in various chemical assays. For example, it has been used as an internal standard in the determination of solubilizers in pharmaceutical formulations .
Eigenschaften
IUPAC Name |
2-(4-chloro-2-nitroanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O4/c9-5-1-2-6(10-4-8(12)13)7(3-5)11(14)15/h1-3,10H,4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIXZTSSBNLOQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-([2,2'-Bifuran]-5-ylmethyl)-3-(2-chlorophenyl)urea](/img/structure/B2975558.png)






![(2E)-3-(2-fluorophenyl)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}prop-2-enamide](/img/structure/B2975569.png)
![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B2975571.png)
![3-((4-(3-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2975573.png)

![3-[(4-Chlorophenyl)sulfonyl]-1-(3,4-dimethoxyphenyl)-1-propanone](/img/structure/B2975576.png)

